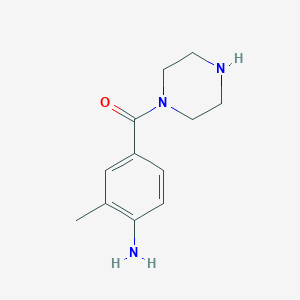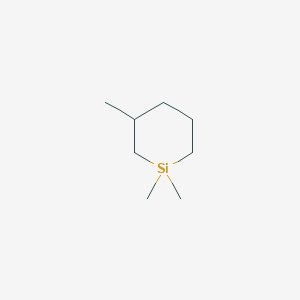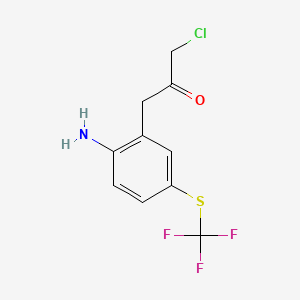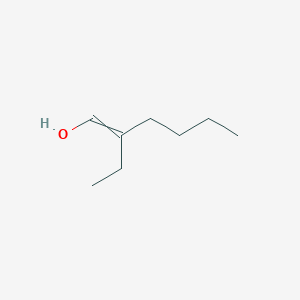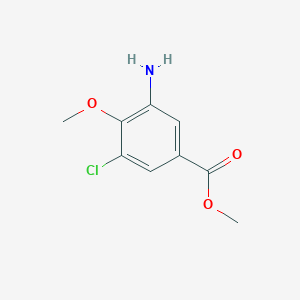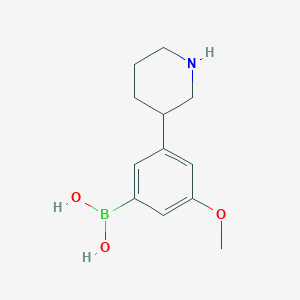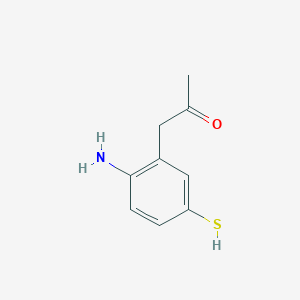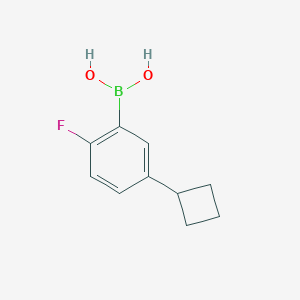
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene is an organic compound that features a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and an iodine atom
准备方法
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom onto the benzene ring.
Etherification: Substitution of a hydroxyl group with a difluoromethoxy group.
Alkylation: Attachment of the chloropropyl group to the benzene ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the reactions.
化学反应分析
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: The chloropropyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve its functional groups, such as the chloropropyl and difluoromethoxy groups, which can interact with biological molecules and alter their activity.
相似化合物的比较
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene: Differing by the position and type of halogen substituents.
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene: Featuring an additional trifluoromethoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties.
属性
分子式 |
C10H10ClF2IO |
|---|---|
分子量 |
346.54 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-4-(difluoromethoxy)-2-iodobenzene |
InChI |
InChI=1S/C10H10ClF2IO/c11-5-1-2-7-3-4-8(6-9(7)14)15-10(12)13/h3-4,6,10H,1-2,5H2 |
InChI 键 |
STZPUTHFQSRXBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC(F)F)I)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14070205.png)
